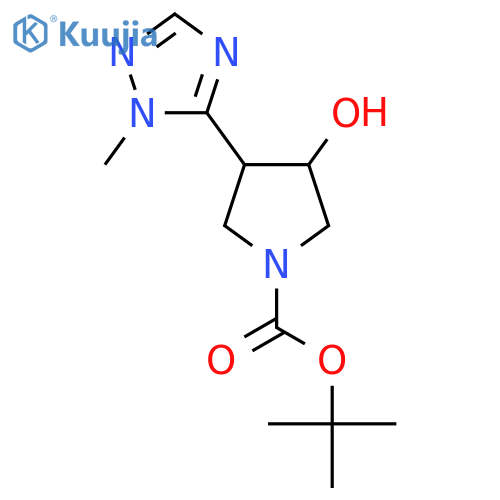

Cas no 2172255-97-7 (tert-butyl 3-hydroxy-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate)

tert-butyl 3-hydroxy-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 3-hydroxy-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate

- 2172255-97-7

- EN300-1635076

-

- インチ: 1S/C12H20N4O3/c1-12(2,3)19-11(18)16-5-8(9(17)6-16)10-13-7-14-15(10)4/h7-9,17H,5-6H2,1-4H3

- InChIKey: WHJGSTAWLGTKCB-UHFFFAOYSA-N

- ほほえんだ: OC1CN(C(=O)OC(C)(C)C)CC1C1=NC=NN1C

計算された属性

- せいみつぶんしりょう: 268.15354051g/mol

- どういたいしつりょう: 268.15354051g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 344

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.1

- トポロジー分子極性表面積: 80.5Ų

tert-butyl 3-hydroxy-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1635076-0.05g |

tert-butyl 3-hydroxy-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate |

2172255-97-7 | 0.05g |

$1188.0 | 2023-06-04 | ||

| Enamine | EN300-1635076-5.0g |

tert-butyl 3-hydroxy-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate |

2172255-97-7 | 5g |

$4102.0 | 2023-06-04 | ||

| Enamine | EN300-1635076-0.5g |

tert-butyl 3-hydroxy-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate |

2172255-97-7 | 0.5g |

$1357.0 | 2023-06-04 | ||

| Enamine | EN300-1635076-2.5g |

tert-butyl 3-hydroxy-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate |

2172255-97-7 | 2.5g |

$2771.0 | 2023-06-04 | ||

| Enamine | EN300-1635076-10000mg |

tert-butyl 3-hydroxy-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate |

2172255-97-7 | 10000mg |

$4236.0 | 2023-09-22 | ||

| Enamine | EN300-1635076-1.0g |

tert-butyl 3-hydroxy-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate |

2172255-97-7 | 1g |

$1414.0 | 2023-06-04 | ||

| Enamine | EN300-1635076-10.0g |

tert-butyl 3-hydroxy-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate |

2172255-97-7 | 10g |

$6082.0 | 2023-06-04 | ||

| Enamine | EN300-1635076-100mg |

tert-butyl 3-hydroxy-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate |

2172255-97-7 | 100mg |

$867.0 | 2023-09-22 | ||

| Enamine | EN300-1635076-1000mg |

tert-butyl 3-hydroxy-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate |

2172255-97-7 | 1000mg |

$986.0 | 2023-09-22 | ||

| Enamine | EN300-1635076-250mg |

tert-butyl 3-hydroxy-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate |

2172255-97-7 | 250mg |

$906.0 | 2023-09-22 |

tert-butyl 3-hydroxy-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate 関連文献

-

Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577

-

Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

tert-butyl 3-hydroxy-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylateに関する追加情報

tert-butyl 3-hydroxy-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate (CAS No. 2172255-97-7): An Overview of a Promising Compound in Medicinal Chemistry

tert-butyl 3-hydroxy-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate (CAS No. 2172255-97-7) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyrrolidines, which are known for their versatile biological activities and structural flexibility. The presence of a 3-hydroxy group and a 1-methyl-1H-1,2,4-triazol-5-yl substituent on the pyrrolidine ring imparts specific properties that make it an attractive candidate for various pharmacological studies.

The tert-butyl group in the compound serves as a protecting group, enhancing the stability and solubility of the molecule. This is particularly important in drug development, where stability and solubility are crucial factors for the successful formulation and delivery of pharmaceuticals. The 3-hydroxy group, on the other hand, can participate in hydrogen bonding interactions with biological targets, potentially improving the compound's binding affinity and selectivity.

The 1-methyl-1H-1,2,4-triazol-5-yl substituent is a key feature of this compound. Triazoles are known for their broad spectrum of biological activities, including antifungal, antiviral, and anti-inflammatory properties. The presence of this substituent in tert-butyl 3-hydroxy-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate suggests that it may have similar biological activities. Recent studies have shown that triazole-containing compounds can modulate various biological pathways, making them valuable leads for drug discovery.

In terms of its chemical synthesis, tert-butyl 3-hydroxy-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate can be synthesized through a multi-step process involving the formation of the pyrrolidine ring and subsequent functionalization with the triazole moiety. The synthesis typically involves the use of protected amino acids and coupling reagents to construct the desired structure. This synthetic route allows for the introduction of various functional groups at different positions on the pyrrolidine ring, providing opportunities for further optimization and modification.

The biological evaluation of tert-butyl 3-hydroxy-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate has revealed promising results. In vitro studies have demonstrated its potent activity against several pathogenic fungi and viruses. For example, it has shown significant antifungal activity against Candida albicans and Aspergillus fumigatus, two common fungal pathogens responsible for serious infections in immunocompromised patients. Additionally, preliminary data suggest that it may have antiviral activity against herpes simplex virus (HSV) and human immunodeficiency virus (HIV).

Beyond its antimicrobial properties, tert-butyl 3-hydroxy-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate has also been investigated for its potential anti-inflammatory effects. Inflammation is a complex biological response involving multiple signaling pathways and mediators. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-alpha), suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic properties of tert-butyl 3-hydroxy-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate have also been evaluated. Preliminary data indicate that it has favorable oral bioavailability and a reasonable half-life in vivo. These properties are essential for developing an effective oral drug formulation. However, further studies are needed to optimize its pharmacokinetic profile and ensure its safety and efficacy in clinical settings.

In conclusion, tert-butyl 3-hydroxy-4-(1-methyl-1H-,2-,4-triazol-,5,-yl)pyrrolidine-,l,-carboxylate (CAS No. 2172255-,97,-7) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features make it an attractive candidate for further research and development in medicinal chemistry. Ongoing studies aim to elucidate its mechanism of action and optimize its properties for clinical use.

2172255-97-7 (tert-butyl 3-hydroxy-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate) 関連製品

- 2229663-03-8(tert-butyl N-(2-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate)

- 1015844-43-5(1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl-acetic Acid)

- 89438-53-9(2-ethyl-2,3-dihydro-1H-indazol-3-one)

- 946226-78-4(3-fluoro-4-methoxy-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide)

- 2060045-74-9(2-(2-bromo-6-fluorophenyl)-6-fluorobenzaldehyde)

- 1254955-21-9(Tovok bibw2992)

- 2680836-00-2(3-(Methoxymethyl)-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid)

- 899975-07-6(N-cyclopropyl-N'-(2-methyl-5-nitrophenyl)ethanediamide)

- 91643-58-2(5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine)

- 338751-68-1(3-(2,5-Dichlorophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione)